N-cyclohexylcyclohexanamine;3-hydroxy-2-[(2-nitrophenyl)sulfanylamino]butanoic acid
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Overview
Description
N-O-NITROPHENYLSULFENYL-L-THREONINE DI(CYCLOHEXYL)AMMONIUM SALT is a chemical compound with the molecular formula C22H35N3O5S and a molecular weight of 453.6 g/mol . This compound is known for its unique structural properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-O-NITROPHENYLSULFENYL-L-THREONINE DI(CYCLOHEXYL)AMMONIUM SALT typically involves the reaction of L-threonine with N-nitrophenylsulfenyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to maximize yield and purity. The final product is often purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-O-NITROPHENYLSULFENYL-L-THREONINE DI(CYCLOHEXYL)AMMONIUM SALT undergoes various chemical reactions, including:
Oxidation: The nitrophenylsulfenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The sulfenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted threonine derivatives.
Scientific Research Applications
N-O-NITROPHENYLSULFENYL-L-THREONINE DI(CYCLOHEXYL)AMMONIUM SALT is used in several scientific research fields:
Biology: In the study of enzyme mechanisms and protein modifications.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-O-NITROPHENYLSULFENYL-L-THREONINE DI(CYCLOHEXYL)AMMONIUM SALT involves the interaction of the nitrophenylsulfenyl group with various molecular targets. This interaction can lead to the modification of proteins and enzymes, affecting their activity and function. The compound can also act as a protecting group in peptide synthesis, preventing unwanted side reactions .
Comparison with Similar Compounds
Similar Compounds
- N-O-NITROPHENYLSULFENYL-L-SERINE DI(CYCLOHEXYL)AMMONIUM SALT
- N-O-NITROPHENYLSULFENYL-L-VALINE DI(CYCLOHEXYL)AMMONIUM SALT
- N-O-NITROPHENYLSULFENYL-L-ISOLEUCINE DI(CYCLOHEXYL)AMMONIUM SALT
Uniqueness
N-O-NITROPHENYLSULFENYL-L-THREONINE DI(CYCLOHEXYL)AMMONIUM SALT is unique due to its specific structural configuration, which allows it to interact with a wide range of molecular targets. Its ability to undergo various chemical reactions makes it a versatile reagent in synthetic chemistry .
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;3-hydroxy-2-[(2-nitrophenyl)sulfanylamino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C10H12N2O5S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6(13)9(10(14)15)11-18-8-5-3-2-4-7(8)12(16)17/h11-13H,1-10H2;2-6,9,11,13H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVBJZTVYWZAQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-])O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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